mechanism of action for 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one in vitro
mechanism of action for 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one
Executive Summary
The rational design of covalent probes and targeted inhibitors relies heavily on tuning electrophilic warheads to achieve specific target engagement. The compound 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one represents a highly sophisticated, bifunctional electrophile. Structurally, it is an α,β-unsaturated N -acylpyrazole—a hybrid architecture that combines the Michael acceptor properties of a chalcone-like propenone with the potent acylating capability of an N -acylpyrazole.
As a Senior Application Scientist, I have structured this guide to deconstruct the dual-reactivity profile of this compound in vitro. We will explore the causality behind its target engagement, the kinetic parameters governing its mechanism of action, and provide a self-validating experimental framework for mapping its covalent modifications using high-resolution mass spectrometry.
Structural Rationale and Bifunctional Electrophilicity
To understand the in vitro mechanism of action of 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one, we must first dissect its structural components and their respective electronic contributions:
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The Furan-2-yl Ring (B-Ring Surrogate): Acts as an electron-rich, heteroaromatic moiety that drives non-covalent pre-association (via π−π stacking or hydrophobic interactions) with the target protein's binding pocket prior to covalent bond formation.
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The α,β -Unsaturated Carbonyl (Propenone Core): The conjugated double bond serves as a classic soft electrophile, highly susceptible to nucleophilic attack at the β -carbon (C3) by soft nucleophiles, predominantly the thiolate anions of cysteine residues.
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The 1H-Pyrazol-1-yl Moiety: The attachment of a pyrazole ring directly to the carbonyl carbon (C1) creates an N -acylpyrazole. N -acylpyrazoles are known to be significantly more reactive than standard amides or esters, acting as potent enolate equivalents and mild acylating agents[1]. Because the pyrazole ring is an excellent leaving group (pKa of protonated pyrazole ∼ 2.5), the carbonyl carbon is highly activated toward direct nucleophilic acyl substitution[2].
The Dual-Pathway Mechanism
In an in vitro biological system (e.g., physiological pH 7.4), this compound exhibits a divergent covalent mechanism when encountering a nucleophilic cysteine residue. It can act either as a3[3] or as a traditional Michael acceptor.
Fig 1: Divergent covalent reaction pathways of the N-acylpyrazole with protein cysteines.
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Pathway A (Michael Addition): The cysteine thiolate attacks the β -carbon. This is often a reversible process, forming a stable thioether linkage while retaining the intact mass of the compound.
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Pathway B (Acylation): The thiolate attacks the carbonyl carbon, triggering the expulsion of the pyrazole leaving group. This forms a robust thioester linkage, effectively utilizing the compound as a 4[4].
Quantitative Data: Mass Spectrometry Signatures
To definitively determine the mechanism of action in vitro, we must rely on intact protein and peptide-mapping LC-MS/MS. Because the two pathways result in fundamentally different structural adducts, they produce distinct mass shifts ( Δm ).
Compound Exact Mass: 188.06 Da
| Reaction Pathway | Target Nucleophile | Leaving Group | Expected Mass Shift ( Δm ) | Reversibility (DTT Chase) |
| Pathway A: Michael Addition | Cysteine (Thiolate) | None | +188.06 Da | Partially Reversible |
| Pathway B: Acylation | Cysteine (Thiolate) | 1H-Pyrazole (68.04 Da) | +120.02 Da | Irreversible |
| Off-Target Acylation | Lysine (Primary Amine) | 1H-Pyrazole (68.04 Da) | +120.02 Da | Irreversible |
Table 1: Differential LC-MS/MS signatures for targeted covalent modification.
Self-Validating Experimental Workflow
To prove causality rather than mere correlation, an experimental protocol must include internal validation. The following step-by-step methodology utilizes a "DTT Chase" and competitive alkylation to confirm the exact site and mechanism of covalent engagement.
Protocol: LC-MS/MS Covalent Mapping & Reversibility Assay
Phase 1: Target Incubation
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Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl. Causality Note: HEPES is chosen over Tris because Tris contains primary amines that can competitively react with the N -acylpyrazole via Pathway B.
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Protein Incubation: Dilute the purified target protein to 10 μ M in the reaction buffer.
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Compound Dosing: Add 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one (from a 10 mM DMSO stock) to achieve a final concentration of 50 μ M (5x molar excess). Incubate at 37°C for 60 minutes.
Phase 2: The DTT Chase (Self-Validation Step) 4. Aliquot Split: Split the reaction into two 50 μ L aliquots (Control and Chase). 5. Reversibility Check: To the "Chase" aliquot, add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for an additional 30 minutes. Causality Note: DTT will displace reversible Michael adducts (Pathway A) but will not easily cleave a stable thioester/amide formed via Acylation (Pathway B).
Phase 3: Quenching and Alkylation 6. Acidic Quench: Lower the pH of both aliquots to ~5.5 using 1% Formic Acid. Causality Note: This protonates unreacted cysteines, locking their state and preventing artifactual Michael addition during downstream processing. 7. Alkylation: Add Iodoacetamide (IAA) to 10 mM in the dark for 30 minutes to cap all unreacted free thiols.
Phase 4: Digestion and LC-MS/MS 8. Proteolysis: Digest the protein using Trypsin (1:50 w/w) overnight at 37°C. 9. Acquisition: Analyze the peptides using a high-resolution Q-TOF or Orbitrap mass spectrometer coupled to a nano-LC system. 10. Data Processing: Search the MS/MS spectra for variable modifications on Cysteine: +188.06 Da (Michael) and +120.02 Da (Acylation).
Fig 2: Self-validating LC-MS/MS workflow for mapping N-acylpyrazole covalent modifications.
Interpretation of In Vitro Kinetics
When analyzing the kinetic output ( kinact/KI ) of this compound, researchers must account for the local microenvironment of the target cysteine. The pKa of the pyrazole leaving group is relatively low ( ∼ 2.5). Therefore, the acylation pathway (Pathway B) is dramatically accelerated if the protein's binding pocket provides general acid catalysis (e.g., a nearby histidine or aspartic acid) to protonate the pyrazole nitrogen during the transition state, lowering the resonance energy of the amide bond[2]. Conversely, if the binding pocket is highly solvent-exposed and basic, the propenone double bond will dominate, leading exclusively to Michael addition (Pathway A).
By deploying the DTT-chase LC-MS/MS protocol outlined above, drug development professionals can precisely map which of these two electrophilic mechanisms is driving the in vitro efficacy of 3-(Furan-2-yl)-1-(1H-pyrazol-1-yl)prop-2-en-1-one, allowing for the rational optimization of next-generation covalent warheads.
References
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Direct α -Imination of N-Acyl Pyrazoles with Nitrosoarenes Source: Organic Letters (ACS Publications) URL:[Link]
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Discovery of novel N-acylpyrazoles as potent and selective thrombin inhibitors Source: European Journal of Medicinal Chemistry (via EMBL-EBI) URL:[Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: PMC / National Institutes of Health URL:[Link]
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Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis Source: ChemRxiv (via Semantic Scholar) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: Discovery of novel N-acylpyrazoles as potent and selective thrombin inhibitors. (CHEMBL5352455) - ChEMBL [ebi.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
